molecular formula C23H37N3O B6045774 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

Cat. No. B6045774
M. Wt: 371.6 g/mol
InChI Key: UWEVVMJQXYZQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dopamine transporter and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, the compound increases the concentration of dopamine in the synaptic cleft, which can have a positive effect on the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide are mainly related to its ability to inhibit the dopamine transporter. This can lead to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and body. Some of the effects include increased motivation, improved attention and focus, and decreased pain perception.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide in lab experiments include its potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many future directions for the study of 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide. Some of the potential areas of research include:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders.
2. Development of new analogs with improved potency and selectivity.
3. Study of its effects on other neurotransmitter systems.
4. Investigation of its potential use as a tool for studying the role of dopamine in addiction.
5. Exploration of its potential use in combination with other drugs for the treatment of various disorders.
Conclusion:
In conclusion, 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a valuable compound for scientific research related to the role of dopamine in various neurological disorders. Its potency and selectivity for the dopamine transporter make it a valuable tool for studying the effects of dopamine on the brain and body. However, further research is needed to fully understand its potential therapeutic applications and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 3-(3,5-dimethyl-1-piperidinyl)propylamine with benzyl chloroformate to form the benzyl carbamate derivative. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to form the final product.

Scientific Research Applications

1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It is a potent inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, which can have a positive effect on the symptoms of these disorders.

properties

IUPAC Name

1-benzyl-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-19-15-20(2)17-26(16-19)12-6-11-24-23(27)22-9-13-25(14-10-22)18-21-7-4-3-5-8-21/h3-5,7-8,19-20,22H,6,9-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEVVMJQXYZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]piperidine-4-carboxamide

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